molecular formula C8H6F3NO2 B2804214 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid CAS No. 2248291-63-4

4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B2804214
CAS No.: 2248291-63-4
M. Wt: 205.136
InChI Key: RMEQVDMXHTZHDG-UHFFFAOYSA-N
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Description

“4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid” is a compound that contains fluorine atoms. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs .


Synthesis Analysis

The synthesis of fluorinated compounds like “this compound” often involves the use of fluorine or fluorine-containing functional groups . The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of fluorine atoms and the heterocyclic moiety. The combination of these two features is constantly appearing in new molecular entities with various biological activities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” likely involve the use of fluorine or fluorine-containing functional groups . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by the presence of fluorine atoms. Fluorine atoms give the compound unique physicochemical properties, such as high bond strength, polarity, and minimal steric hindrance .

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air. It also states that it is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for “4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid” and similar compounds are likely to involve further exploration of their potential uses in the pharmaceutical industry. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Properties

IUPAC Name

4-amino-2-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEQVDMXHTZHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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